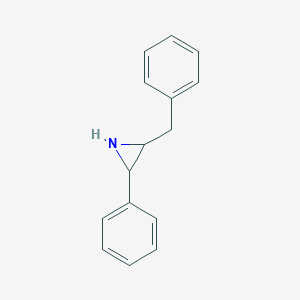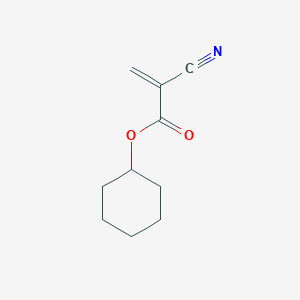![molecular formula C20H24ClN B155759 dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride CAS No. 1614-57-9](/img/structure/B155759.png)
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of dibenzo[a,d]cycloheptene, a structure characterized by a seven-membered ring fused with two benzene rings. This compound is often used in research due to its unique chemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines or other derivatives.
科学研究应用
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride involves its interaction with specific molecular targets. For instance, it acts as a serotonin receptor antagonist, inhibiting the action of serotonin at its receptors. This interaction can lead to muscle relaxation and other therapeutic effects . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
Cyclobenzaprine Hydrochloride: A muscle relaxant with a similar structure and mechanism of action.
Amitriptyline: An antidepressant with a dibenzocycloheptene structure, used for its effects on neurotransmitter systems.
Nortriptyline: Another antidepressant with a similar core structure, used for its therapeutic effects on mood disorders.
Uniqueness
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to act as a serotonin receptor antagonist sets it apart from other compounds with similar structures, providing distinct therapeutic potential and research applications .
属性
CAS 编号 |
1614-57-9 |
|---|---|
分子式 |
C20H24ClN |
分子量 |
313.9 g/mol |
IUPAC 名称 |
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H |
InChI 键 |
VBKNNJQOMLOXQL-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-] |
规范 SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-] |
Key on ui other cas no. |
1614-57-9 |
同义词 |
3-(5H-DIBENZO[A,D]CYCLOHEPTEN-5-YLPROPYL)DIMETHYLAMMONIUM CHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)













